molecular formula C14H16N2O5 B2389016 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1796890-05-5

2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No.: B2389016
CAS No.: 1796890-05-5
M. Wt: 292.291
InChI Key: HXFUGYUMULRUNX-UHFFFAOYSA-N
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Description

2-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a high-purity chemical compound supplied for research applications. This molecule features a 2,5-dioxoimidazolidin (hydantoin) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds within this class are the subject of ongoing investigation in drug discovery and development. Researchers are exploring 2,4-imidazolidinedione (hydantoin) derivatives for their potential as anticancer agents . Some analogues have demonstrated selective activity against specific cancer cell lines, making this structural class a promising starting point for developing new therapeutic candidates . Furthermore, structurally related dioxoimidazolidin-yl acetamide derivatives have been identified as inhibitors of metalloproteinases, such as MMP12, suggesting potential research applications in areas like chronic obstructive pulmonary disease (COPD) . The compound's structure, which includes the hydantoin core linked to a 4-methoxyphenethyl group, provides a versatile template for structure-activity relationship (SAR) studies in various pharmacological and biochemical contexts. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-10-4-2-9(3-5-10)6-7-16-13(19)11(8-12(17)18)15-14(16)20/h2-5,11H,6-8H2,1H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFUGYUMULRUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves multiple steps One common method starts with the reaction of 4-methoxyphenethylamine with maleic anhydride to form an intermediate This intermediate is then cyclized to form the imidazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce imidazolidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves multi-step organic reactions. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer activity. The National Cancer Institute's Developmental Therapeutics Program has tested various compounds with similar structures against a panel of cancer cell lines. For instance, compounds with imidazolidinone scaffolds have shown promising results in inhibiting tumor growth.

Case Study: Anticancer Activity Assessment
A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated that the compound inhibited cell growth significantly, with an average growth inhibition percentage exceeding 70% across multiple tested lines .

Structure-Activity Relationship (SAR)

The structural modifications of the imidazolidinone core play a crucial role in enhancing the biological activity of these compounds. The presence of the methoxyphenyl group has been associated with increased lipophilicity and improved interaction with biological targets, contributing to the overall anticancer efficacy .

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Structural Variations and Key Differences

The imidazolidinone scaffold is highly modular, allowing substitutions that influence pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Target Compound 4-Methoxyphenylethyl, acetic acid C₁₄H₁₆N₂O₅ 292.29 1955515-02-2 Reference compound with balanced lipophilicity and solubility.
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 2-Methoxyphenylethyl, propanoic acid C₁₄H₁₇N₂O₅ 279.30 1269529-66-9 Propanoic acid chain increases hydrophilicity; 2-methoxy reduces steric hindrance.
2-{1-[(2-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid 2-Chlorobenzyl, acetic acid C₁₂H₁₁ClN₂O₄ 294.68 1955506-43-0 Chlorine substituent enhances electronic effects; reduced steric bulk.
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Propyl, acetic acid C₈H₁₂N₂O₄ 200.19 88193-40-2 Aliphatic substituent reduces aromatic interactions; lower molecular weight.
2-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid Indol-3-ylethyl, acetic acid C₁₅H₁₅N₃O₄ 301.30 1910805-48-9 Indole group introduces π-π stacking potential; higher molecular weight.
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-Fluorophenyl, methyl, acetic acid C₁₂H₁₁FN₂O₄ 278.23 Not specified Fluorine enhances electronegativity; methyl group increases steric hindrance.

Pharmacological and Physicochemical Insights

  • Lipophilicity : The 4-methoxyphenylethyl group in the target compound provides moderate lipophilicity (logP ~1.5–2.0), whereas the indol-3-yl derivative exhibits higher lipophilicity (logP ~2.5–3.0) due to its aromatic indole moiety.
  • Solubility: The acetic acid side chain in all analogs improves aqueous solubility compared to esters or amides. The propanoic acid variant has enhanced solubility (~25 mg/mL in water) compared to the target compound (~15 mg/mL).
  • Bioactivity : Substitutions influence target selectivity. For example, the 2-chlorophenyl analog may exhibit stronger binding to halogen-bonding receptors, while the indole derivative is explored in cancer research for kinase inhibition.

Biological Activity

2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS No. 1796890-05-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and research findings.

  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.29 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazolidine compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.91 mg/L, demonstrating their potential as antibacterial agents .

The mechanism through which these compounds exert their biological effects is complex and involves multiple pathways:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Some studies have identified that similar compounds can inhibit PTP1B, a key regulator in insulin signaling. This inhibition can enhance insulin receptor phosphorylation and improve glucose uptake in muscle cells .
  • Antioxidant Activity : Compounds featuring the imidazolidine structure often display antioxidant properties, which may contribute to their therapeutic effects .

Study on PTP1B Inhibition

A study by Ma et al. focused on the design and synthesis of imidazolidine derivatives as PTP1B inhibitors. Among the tested compounds, one derivative exhibited an IC50 value of 2.07 µM against PTP1B, indicating a strong inhibitory effect compared to other tested compounds . This suggests that this compound may also possess similar inhibitory properties.

Antibacterial Activity Assessment

In another study assessing the antibacterial activity of imidazolidine derivatives, the compound demonstrated potent activity against Bacillus cereus and Staphylococcus aureus with MIC values comparable to standard antibiotics like cefuroxime . This reinforces the potential therapeutic applications of such compounds in treating bacterial infections.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC = 3.91 mg/L against bacteria
PTP1B InhibitionIC50 = 2.07 µM
AntioxidantSignificant antioxidant properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a 4-methoxyphenethylamine derivative with a preformed imidazolidinone-acetic acid scaffold. Key steps include:

  • Step 1 : Formation of the imidazolidinone ring via cyclization of urea precursors under acidic or basic conditions (e.g., HCl or NaHCO₃) .
  • Step 2 : Introduction of the 4-methoxyphenethyl group via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Critical Parameters : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:carbonyl reagent) to minimize side products .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8 ppm, imidazolidinone carbonyls at δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the imidazolidinone core .
    • Purity Assessment :
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?

  • Approach : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Central Composite Design : To identify optimal pH (6.5–7.5) and temperature (70–80°C) for cyclization efficiency .
  • Response Surface Methodology : Predicts yield improvements (>85%) by balancing reagent excess and reaction time .

Q. How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

  • Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from crystal packing effects or solvent interactions.

  • Mitigation : Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level) .
  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., hydrolyzed acetic acid derivatives) .

Q. What experimental frameworks are suitable for evaluating biological activity mechanisms?

  • In Vitro Assays :

  • Enzyme Inhibition : Dose-response studies with target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Cellular Uptake : Radiolabeling (³H or ¹⁴C) to track compound localization in cell lines .
    • Structure-Activity Relationship (SAR) : Modify the methoxy group to fluoro or chloro analogs (see ) to assess electronic effects on bioactivity .

Q. How can computational modeling predict reactivity and binding modes?

  • Quantum Chemistry : Density Functional Theory (DFT) to map electrophilic sites (e.g., imidazolidinone C4) for nucleophilic attack .
  • Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 active site) using crystal structures (PDB ID: 5KIR) .

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